

Validating the Structure of 2-Chloro-4-ethylpyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-4-ethylpyridine

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of **2-Chloro-4-ethylpyridine** and its derivatives. The information presented herein is supported by experimental data from spectroscopic and spectrometric methods.

Data Presentation: A Comparative Analysis

The structural elucidation of **2-Chloro-4-ethylpyridine** and its analogues relies on a combination of analytical techniques that provide complementary information. Below is a summary of expected and reported spectroscopic and spectrometric data for **2-Chloro-4-ethylpyridine** and its closely related derivatives, 2-Chloro-4-methylpyridine and 2-Chloropyridine. This comparative data is essential for verifying the successful synthesis of the target molecule and for identifying any potential impurities or side products.

Compound	Molecular Formula	Molecular Weight	Key ¹ H NMR Signals (ppm)	Key ¹³ C NMR Signals (ppm)	Key Mass Spec (m/z)	Key IR Absorptions (cm ⁻¹)
2-Chloro-4-ethylpyridine	C ₇ H ₈ ClN	141.60	Data not publicly available in detail, but expected signals for ethyl group (triplet and quartet) and aromatic protons. [1] [2] [3] [4]	Data not publicly available in detail. [1] [2]	141 (M ⁺), 113, 78 [1]	Data not publicly available in detail. [1]
2-Chloro-4-methylpyridine	C ₆ H ₆ ClN	127.57	δ 8.10 (d), 6.92 (d), 6.87 (s), 2.20 (s) [5]	Data not publicly available in detail.	127 (M ⁺), 92, 65 [6]	Data not publicly available in detail.
2-Chloropyridine	C ₅ H ₄ ClN	113.55	δ 8.39 (d), 7.64 (t), 7.32 (d), 7.23 (t) [7]	δ 151.8, 147.2, 139.0, 122.8, 122.4 [7]	113 (M ⁺), 78, 51 [8]	3080, 1580, 1560, 1460, 1150, 780 [9]

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques used in the structural validation of **2-Chloro-4-ethylpyridine** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]

1. Sample Preparation:

- Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry NMR tube.[11]
- Ensure the sample is fully dissolved to avoid signal broadening.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[12]

2. ¹H NMR Spectroscopy:

- Acquire the spectrum on a 300 MHz or higher field spectrometer.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

- Acquire the spectrum on the same instrument.
- Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[13]
- A wider spectral width is used compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[14]

1. Sample Introduction and Ionization:

- For volatile compounds like **2-Chloro-4-ethylpyridine**, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is commonly used.[14]
- Inject a dilute solution of the sample (e.g., in dichloromethane or methanol) into the GC inlet.
- The GC column separates the components of the sample before they enter the mass spectrometer.
- In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

2. Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[16]

3. Detection:

- An electron multiplier or similar detector records the abundance of each ion.
- The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

1. Sample Preparation:

- For liquid samples: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[18]
- For solid samples: The KBr pellet method is common. A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[19]

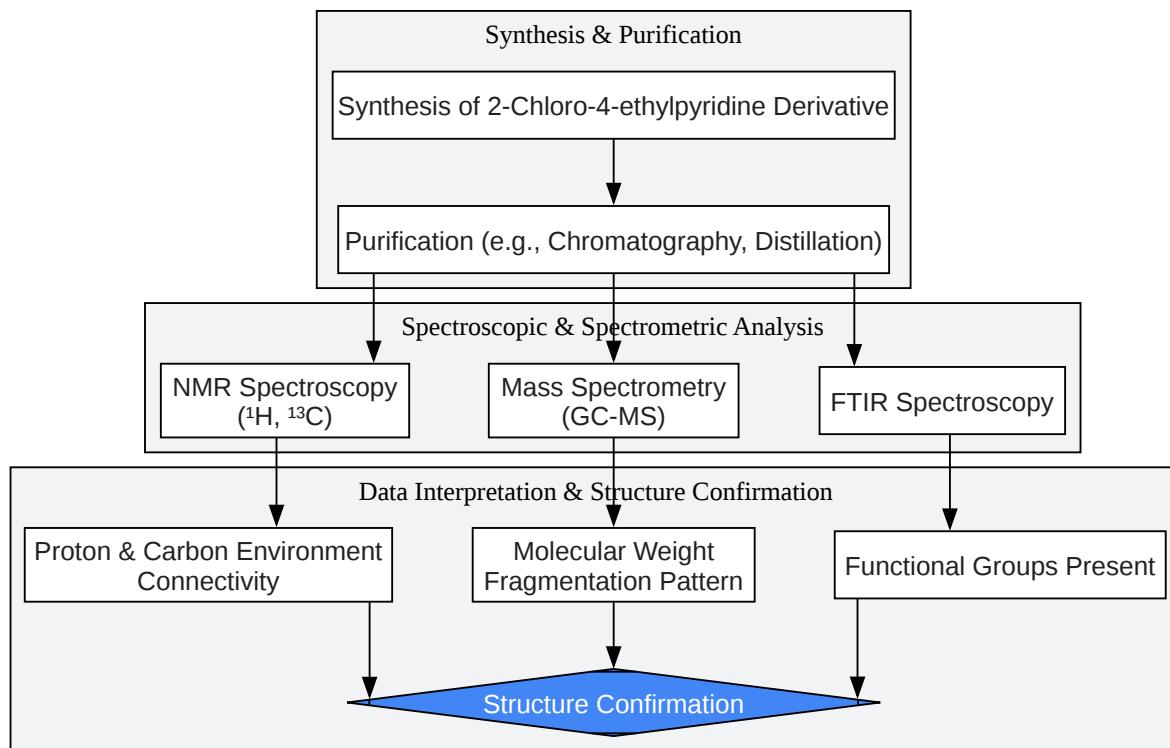
- Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed in direct contact with a high-refractive-index crystal.[20]

2. Data Acquisition:

- Place the prepared sample in the FTIR spectrometer.
- Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
- Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

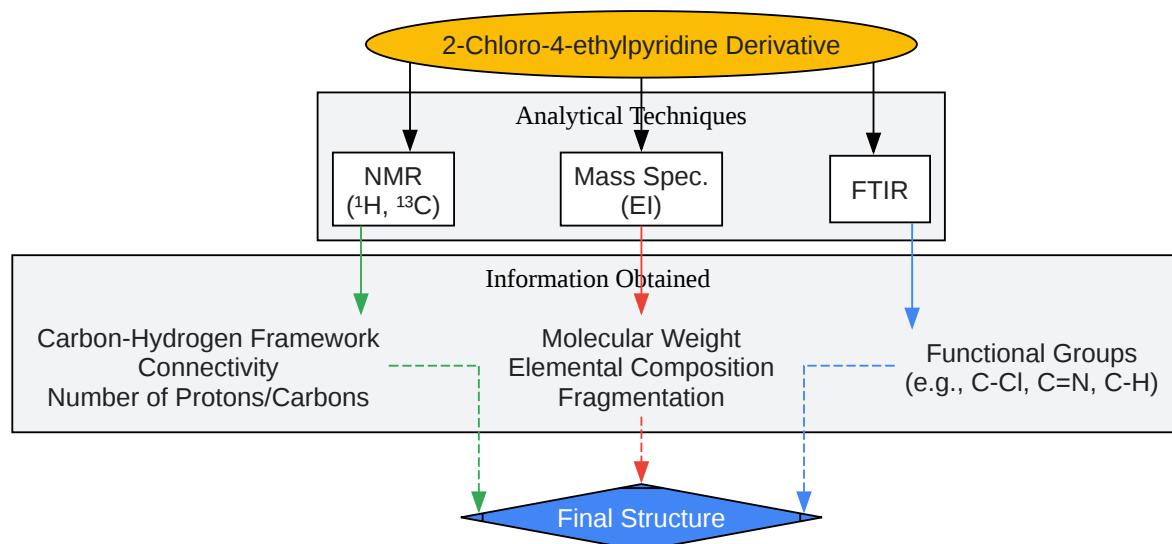
Mandatory Visualizations

To facilitate a clear understanding of the workflow and logical connections in the structural validation process, the following diagrams are provided.



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Caption: A logical workflow for the structural validation of a synthesized chemical compound.



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Caption: Comparison of information obtained from different analytical techniques.

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